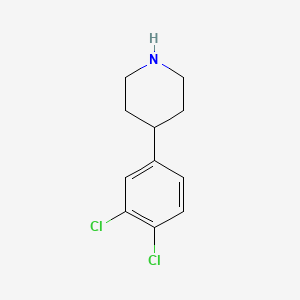

4-(3,4-Dichlorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREIFEVUVSLMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99329-54-1 | |

| Record name | 4-(3,4-Dichlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99329-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-dichlorophenyl)piperidine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3,4 Dichlorophenyl Piperidine and Its Analogues

General Approaches to Piperidine (B6355638) Ring Construction Relevant to 4-(3,4-Dichlorophenyl)piperidine

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of a vast array of synthetic methods for its construction. dtic.mil These methods often serve as the foundation for the synthesis of more complex derivatives such as this compound.

Cyclization Strategies in Piperidine Synthesis

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of the piperidine core. nih.gov This approach involves the formation of a carbon-nitrogen bond to close a six-membered ring from a suitably functionalized acyclic precursor. A variety of cyclization strategies have been developed, each with its own advantages and substrate scope.

One common approach involves the cyclization of haloamines or amino alcohols. For instance, a one-pot route from halogenated amides to piperidines has been developed, which integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution. mdpi.com This method offers mild reaction conditions and avoids the use of metal catalysts.

Another important cyclization method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. nih.gov This reaction is particularly useful for the synthesis of tetrahydroisoquinolines, but variations of this reaction can be adapted for the synthesis of other piperidine-containing structures.

Ring-Closing Metathesis for Piperidine Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic alkenes, including piperidine derivatives. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile byproduct like ethylene. wikipedia.org

The success of RCM in piperidine synthesis is dependent on the stability of the catalyst and the nature of the diene precursor. Modern Grubbs and Schrock catalysts exhibit high functional group tolerance, allowing for the synthesis of complex and highly functionalized piperidine rings. organic-chemistry.org The resulting unsaturated piperidine can then be hydrogenated to afford the saturated piperidine core. This strategy allows for the construction of 5- to 30-membered cyclic alkenes. organic-chemistry.org

| Catalyst Generation | Common Catalysts | Key Features |

| First Generation | Grubbs' Catalyst (1st Gen) | Good activity for terminal alkenes, sensitive to air and moisture. |

| Second Generation | Grubbs' Catalyst (2nd Gen), Hoveyda-Grubbs Catalysts | Higher activity, greater stability, broader substrate scope. organic-chemistry.org |

| Third Generation | Fast-initiating Grubbs catalysts | Very high activity and initiation rates. |

Reduction of Piperidinone Precursors to this compound Scaffolds

The reduction of a piperidinone (a cyclic ketone) to a piperidine is a straightforward and widely used method for obtaining the saturated heterocyclic ring. dtic.mil 4-Piperidones are valuable intermediates that can be synthesized through various methods, including the Dieckmann condensation. dtic.mil

Once the 4-piperidinone precursor bearing the desired 4-(3,4-dichlorophenyl) substituent is obtained, the ketone functionality can be reduced to a methylene group to yield the final piperidine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. dtic.mil The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Alternatively, the carbonyl group of the piperidinone can be converted to a hydroxyl group via reduction with agents like sodium borohydride, followed by dehydration and subsequent hydrogenation of the resulting double bond to afford the saturated piperidine.

Specific Synthesis Pathways for this compound Core Structures

The synthesis of the this compound core often involves either the pre-functionalization of a starting material with the dichlorophenyl group followed by piperidine ring formation, or the construction of the piperidine ring first, followed by the introduction of the dichlorophenyl moiety.

Multi-step Synthetic Sequences Incorporating the Dichlorophenyl Moiety

A common multi-step approach to this compound and its analogues involves the reaction of a piperidinone with an organometallic reagent derived from a dichlorobenzene derivative. For instance, the synthesis of 4-hydroxy-4-(3,4-dichlorophenyl)piperidine can be achieved through the reaction of a Grignard reagent, prepared from 1-bromo-3,4-dichlorobenzene, with a protected 4-piperidone. The resulting tertiary alcohol can then be deprotected. A specific example is the synthesis of 4-Hydroxy-4-(3,4-dichlorophenyl)piperidine (II-1) from 1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine (X-1) by refluxing with potassium hydroxide in n-butanol, achieving a 90.0% yield. prepchem.com

Another strategy involves the Shapiro reaction to convert 1-benzyl-4-piperidone into an alkenylsilane reagent, which can then undergo palladium-catalyzed cross-coupling reactions with aryl halides, such as 3,4-dichloroiodobenzene, to generate 3,4-unsaturated 4-arylpiperidines. nih.gov Subsequent hydrogenation of the double bond yields the desired this compound.

The synthesis of (±)-N-[2-(3,4-Dichlorophenyl)-4-(spiro-substituted piperidin-1′-yl)butyl]-N-methylbenzamides, which are NK1-NK2 dual antagonists, showcases a multi-step synthesis where the dichlorophenyl group is introduced early in the synthetic sequence. tandfonline.com

One-Pot Reactions for this compound Derivatization

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. While a direct one-pot synthesis of the core this compound is not extensively reported, methods for the one-pot derivatization of pre-formed piperidine rings are common.

For instance, N-alkylation of a piperidine can be readily achieved in a one-pot fashion. researchgate.net A solution of the piperidine can be treated with an alkylating agent in the presence of a base like potassium carbonate in a suitable solvent such as DMF. researchgate.net This approach can be applied to this compound to introduce various substituents on the nitrogen atom.

A one-pot synthesis of 4-[2-(3,4-dichlorophenoxy)ethyl]-l-pentylpiperidine hydrochloride has been reported starting from quinuclidine, 3,4-dichlorophenol, and 1-bromopentane. This showcases a convenient one-pot, two-step synthesis of a structurally related analogue.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-4-(3,4-dichlorophenyl)piperidine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-4-(3,4-dichlorophenyl)piperidine |

| Acylation | Acyl chloride or anhydride, Base | N-Acyl-4-(3,4-dichlorophenyl)piperidine |

Derivatization Techniques on the this compound Scaffold

The this compound structure serves as a versatile scaffold for further chemical modification. Derivatization can be strategically performed at three primary locations: the piperidine nitrogen (N1), the C4 position of the piperidine ring, and the dichlorophenyl ring itself. These modifications allow for the systematic exploration of structure-activity relationships in drug discovery programs.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a prime site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents that can modulate the compound's physicochemical properties.

N-Alkylation: This is commonly achieved by reacting this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base neutralizes the hydrogen halide formed during the reaction, driving it to completion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The choice of solvent and temperature can influence the reaction rate and yield. Another powerful method is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). sciencemadness.org This one-pot procedure is highly efficient for generating N-alkylated products. sciencemadness.org

N-Acylation: The introduction of an acyl group to the piperidine nitrogen yields an amide, which can alter the basicity and hydrogen-bonding capabilities of the molecule. This reaction is typically performed using an acylating agent such as an acyl chloride or acid anhydride. youtube.com The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acidic byproduct. youtube.com More advanced methods utilize coupling agents common in peptide synthesis or employ acyl donors like N-acylbenzotriazoles, which react efficiently with secondary amines. nih.gov

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃, in a polar solvent (e.g., DMF, EtOH) | N-Alkylpiperidine |

| N-Alkylation | Aldehyde/Ketone, Sodium Triacetoxyborohydride (STAB) | N-Alkylpiperidine |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine, DIPEA) | N-Acylpiperidine (Amide) |

| N-Acylation | Carboxylic acid, Coupling agent (e.g., DCC, HATU) | N-Acylpiperidine (Amide) |

Functionalization at the 4-Position of the Piperidine Ring

Modifying the C4 position of the piperidine ring, which bears the dichlorophenyl group, allows for the introduction of additional functional groups that can interact with biological targets. This can be achieved either by building the ring from functionalized precursors or by direct C-H functionalization.

Syntheses often begin with a protected 4-piperidone derivative. The aryl group can be introduced via a Grignard reaction with a 3,4-dichlorophenylmagnesium halide, resulting in a 4-hydroxy-4-(3,4-dichlorophenyl)piperidine intermediate. This hydroxyl group can then be eliminated to form an enamine or replaced with other functionalities. Alternatively, the Wittig reaction on a 2-aryl-4-piperidone can install a methylene group, which can be further functionalized via reactions like hydroboration-oxidation or ozonolysis. nih.gov

More recently, direct C-H functionalization has emerged as a powerful tool. Palladium-catalyzed reactions, using directing groups attached to the piperidine ring, can selectively activate and arylate the C4 position. acs.orgacs.org While synthetically advanced, this method offers a more atom-economical route to 4,4-disubstituted piperidines.

Modifications of the Phenyl Ring (e.g., Chlorination Pattern Variations)

The synthesis of analogues with varied substitution on the phenyl ring is crucial for probing electronic and steric effects. Modern cross-coupling reactions are the cornerstone for creating a library of 4-arylpiperidine analogues.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are highly effective. researchgate.net These methods typically involve coupling an organometallic piperidine reagent with a diverse range of aryl halides or triflates. researchgate.net For example, a 4-(piperidyl)zinc halide can be coupled with various substituted aryl bromides or iodides. researchgate.net This modular approach allows for the synthesis of analogues with different halogen patterns (e.g., 2,4-dichloro, 4-chloro, 4-fluoro) or the introduction of other electron-donating or electron-withdrawing groups on the phenyl ring.

| Coupling Reaction | Piperidine Reagent | Aryl Partner | Catalyst | Resulting Analogue |

| Suzuki Coupling | 4-(Boronic ester)-piperidine | Substituted Aryl Halide | Pd(PPh₃)₄ or similar | 4-(Substituted-aryl)piperidine |

| Negishi Coupling | 4-(Iodozinc)-piperidine | Substituted Aryl Halide | PdCl₂(dppf) or similar | 4-(Substituted-aryl)piperidine |

| Hiyama Coupling | 4-(Trialkoxysilyl)-tetrahydropyridine | Substituted Aryl Halide | Pd(OAc)₂ or similar | 4-(Substituted-aryl)tetrahydropyridine |

Stereoselective Synthesis of this compound Enantiomers

Since the C4 position of 4-arylpiperidines is a prochiral center, substitution at another position on the piperidine ring can create chirality. The synthesis of single enantiomers is critical as different enantiomers can have distinct pharmacological activities. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. This can be accomplished using chiral catalysts or auxiliaries. For instance, rhodium-catalyzed asymmetric reductive Heck reactions can be used to couple boronic acids with dihydropyridines, yielding enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govacs.org Another strategy involves the enantioselective Michael addition to a nitrostyrene to assemble a functionalized piperidinone skeleton in a controlled manner. nih.gov

Chiral Resolution: This method involves separating a racemic mixture of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique. nih.gov Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are particularly effective at resolving enantiomers of piperidine derivatives. nih.govmdpi.com The separation conditions, including the mobile phase composition (often a mixture of hexane and an alcohol like isopropanol) and flow rate, must be optimized to achieve baseline separation of the enantiomers. researchgate.net Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another viable method for separating enantiomers. nih.gov

Analytical and Spectroscopic Characterization Techniques in this compound Synthesis

The confirmation of the structure and purity of synthesized this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the dichlorophenyl ring, typically in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring would appear more upfield, generally between δ 1.5-3.5 ppm. The N-H proton would appear as a broad singlet.

¹³C NMR: The spectrum would display distinct signals for the six carbons of the dichlorophenyl ring and the five carbons of the piperidine ring. The chemical shifts provide information about the electronic environment of each carbon atom.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₁₁H₁₃Cl₂N), the expected monoisotopic mass is approximately 229.04 Da. uni.lu The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum. Common ionization techniques include Electrospray Ionization (ESI), which would show the protonated molecule [M+H]⁺ at m/z 230.05. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key absorption bands would include N-H stretching for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-Cl stretching (around 1000-1100 cm⁻¹). nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid.

| Technique | Expected Data for this compound |

| Molecular Formula | C₁₁H₁₃Cl₂N |

| Monoisotopic Mass | 229.04251 Da uni.lu |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 230.05, with characteristic Cl₂ isotopic pattern uni.lu |

| ¹H NMR | Aromatic protons: ~δ 7.0-7.5 ppm; Piperidine protons: ~δ 1.5-3.5 ppm; NH proton: broad singlet |

| ¹³C NMR | Aromatic carbons: ~δ 125-140 ppm; Piperidine carbons: ~δ 25-50 ppm |

| IR Spectroscopy | Key peaks: N-H stretch (~3350 cm⁻¹), C-H stretch (aliphatic/aromatic, ~2800-3100 cm⁻¹), C=C stretch (aromatic, ~1470 cm⁻¹), C-Cl stretch (~1030 cm⁻¹) |

Structure Activity Relationship Sar Studies of 4 3,4 Dichlorophenyl Piperidine Derivatives

Influence of Stereochemistry on Pharmacological Activity of 4-(3,4-Dichlorophenyl)piperidine Analogues

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. For this compound derivatives, both the relative orientation of substituents on the piperidine (B6355638) ring (cis/trans isomerism) and the absolute configuration of stereocenters (enantiomeric purity) can have profound effects on receptor selectivity and potency.

Cis/Trans Isomerism and Receptor Selectivity

The relative orientation of substituents at the 3 and 4 positions of the piperidine ring can significantly influence the pharmacological profile of these compounds. In a series of 3,4-disubstituted piperidines, the cis and trans isomers often exhibit distinct receptor binding affinities and functional activities. For instance, studies on 3,4-disubstituted piperidines as CC chemokine receptor 2 (CCR2) antagonists have revealed that the cis configuration is crucial for high-affinity binding. nih.gov A series of cis-3,4-disubstituted piperidines were synthesized and evaluated, with some compounds demonstrating potent CCR2 antagonism with IC50 values in the low nanomolar range. nih.gov

Conversely, in the context of opioid receptor ligands, antagonist properties have been associated with compounds that prefer an equatorial 4-aryl chair conformation, a feature often found in cis 3,4-dimethyl derivatives. nih.gov The stereoselective synthesis of both cis and trans isomers is therefore a critical aspect of developing selective ligands. researchgate.net Methodologies have been developed to control the stereochemistry, for example, through the hydrogenation of corresponding pyridine (B92270) precursors which often leads to the cis product, followed by epimerization to the trans isomer if desired. rsc.orgnih.gov

| Compound Analogue | Isomer | Target Receptor | Binding Affinity (IC50/Ki) |

|---|---|---|---|

| 3,4-Disubstituted Piperidine | cis | CCR2 | 3.4 nM (IC50) nih.gov |

| 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | cis | Opioid (Antagonist) | Preference for equatorial 4-aryl chair conformation nih.gov |

Enantiomeric Purity and Potency

The presence of chiral centers in this compound analogues necessitates the evaluation of individual enantiomers, as they often exhibit significant differences in potency and efficacy. In many classes of pharmacologically active piperidines, one enantiomer is significantly more active than the other. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed much stronger analgesic activity than their R-(-) counterparts. cardiff.ac.uk This enantioselectivity highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with the binding site of the target receptor.

The synthesis of enantiomerically pure compounds is a key strategy in drug development to maximize therapeutic effects and minimize potential off-target activities associated with the less active or inactive enantiomer.

Impact of Substitutions on the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a common site for chemical modification, and the nature of the substituent at this position can dramatically influence receptor affinity and ligand efficiency.

Alkyl and Aryl Substituents and Receptor Affinity

The introduction of various alkyl and aryl groups on the piperidine nitrogen has been extensively explored to modulate the pharmacological properties of 4-arylpiperidine derivatives. The size, shape, and electronic properties of these substituents can all play a role in how the ligand binds to its target.

In a series of 4-arylpiperidines and 4-aryl-4-piperidinols designed as Na+ and Ca2+ channel blockers, the nature of the N-substituent was found to be critical for activity. nih.gov For instance, the substitution of a cinnamyl, phenacyl, or phenoxypropanol group on the piperidine nitrogen resulted in compounds with potent ion channel blocking effects. nih.gov Similarly, in the GBR series of dopamine (B1211576) transporter (DAT) ligands, N-benzyl substituents with various substitutions on the aromatic ring led to compounds with a wide range of affinities and selectivities for monoamine transporters. nih.gov Some N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as potent opioid antagonists, with the N-substituent influencing both potency and receptor selectivity.

| Core Scaffold | N-Substituent | Target Receptor | Binding Affinity (Ki) |

|---|---|---|---|

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | 2-Trifluoromethylbenzyl | SERT (Allosteric Modulator) | Low affinity for DAT, SERT, NET nih.gov |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Various (size and polarity dependent) | μ Opioid Receptor | 0.77 nM (for LY246736) acs.org |

Functional Group Effects on Ligand Efficiency

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a valuable tool for optimizing lead compounds. The functional groups attached to the piperidine nitrogen can significantly impact the ligand efficiency of this compound derivatives.

For instance, in a study of benzophenone-type inhibitors of P-glycoprotein, smaller N-substituents on a piperidine-containing scaffold, such as an N-propyl group, resulted in higher ligand efficiency values compared to larger, more complex substituents. nih.gov This suggests that for certain targets, increasing the size and lipophilicity of the N-substituent may not necessarily lead to a more efficient ligand. The introduction of polar functional groups on the N-substituent can also modulate ligand efficiency by influencing properties such as solubility and hydrogen bonding capacity.

Role of the 4-Position Substituents on the Piperidine Ring

The substituent at the 4-position of the piperidine ring is a critical determinant of the pharmacological activity of these compounds. The 3,4-dichlorophenyl group itself provides a key interaction point with many receptors. Further modifications at this position, or replacement of the entire aryl group, can lead to significant changes in biological activity.

In a study of 4-arylpiperidines and 4-aryl-4-piperidinols, the presence of a 4-hydroxyphenyl group was found to be important for high inhibitory potency against P-glycoprotein. ajchem-a.com This suggests that a hydroxyl group at this position can form a crucial hydrogen bond with the target protein. The nature of the aryl group at the 4-position also influences receptor binding. For example, in a series of dual Na+ and Ca2+ channel blockers, replacing a diphenyl ether with a biphenyl (B1667301) group at the 4-position had a significant impact on dopamine D2 receptor affinity. nih.gov

The electronic properties of substituents on the 4-aryl ring are also important. Strong electron-releasing or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby affecting its interaction with the receptor.

| Core Scaffold | 4-Position Substituent | Biological Target/Activity | Observation |

|---|---|---|---|

| 4-Aryl-4-piperidinol | 4-Hydroxyphenyl | P-glycoprotein Inhibition | Important for high inhibitory potency ajchem-a.com |

| 4-Arylpiperidine | Biphenyl vs. Diphenyl ether | Dopamine D2 Receptor | Biphenyl group led to higher affinity nih.gov |

Hydroxyl, Carbonitrile, and Ester Group Variations

The introduction of different functional groups onto the piperidine ring significantly impacts the pharmacological profile of this compound derivatives. For instance, in the development of renin inhibitors, the addition of a hydroxyl group at the 4-position of the piperidine was found to be tolerated in terms of activity on the target enzyme. doi.org However, this modification did not yield substantial benefits in overcoming interactions with cytochrome P450 enzymes, a critical aspect of drug metabolism. doi.org

In the context of neurokinin (NK) receptor antagonists, the nature of the substituent on the piperidine ring is crucial. Studies on spiro-substituted piperidines have indicated that a hydrogen bond-accepting group within this moiety is vital for high affinity towards the NK2 receptor. nih.gov This highlights the importance of specific electronic features in achieving desired receptor interactions.

Furthermore, research on phenylpiperidine derivatives has explored a range of functional groups. For example, the synthesis of various analogs includes modifications that result in propionate (B1217596) esters and carboxylates, demonstrating the chemical tractability of this scaffold for introducing diverse functionalities. wikipedia.org

Spirocyclic Substitutions and Conformational Constraints

Spirocyclic systems, where a single atom is common to two rings, have emerged as a valuable strategy in medicinal chemistry to introduce conformational rigidity and explore novel chemical space. The piperidine ring is a frequent component of such structures. researchgate.net

In the development of dual NK1/NK2 receptor antagonists, a series of spiro-substituted piperidines were synthesized. nih.gov These studies revealed that the conformation of the molecule, particularly the spatial relationship between the 3,4-dichlorophenyl moiety and other parts of the molecule, plays a significant role in receptor affinity. nih.gov Specifically, a conformation where the phenyl groups of the N-methylbenzamide and the 3,4-dichlorophenyl moieties are in proximity, facilitated by a cis-amide bond, was found to be favorable for high affinity at the NK1 receptor. nih.gov

The use of spirocyclic structures is not limited to neurokinin antagonists. They are increasingly popular in drug discovery programs as they allow for the exploration of three-dimensional chemical space. researchgate.net For instance, spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems have been developed as versatile scaffolds for further chemical modifications. researchgate.net Moreover, spiro-systems are being investigated as bioisosteric replacements for other cyclic structures, offering a way to modulate physicochemical properties and improve pharmacokinetic profiles. cambridgemedchemconsulting.comresearchgate.net For example, 1-azaspiro[3.3]heptane has been validated as a bioisostere for piperidine. researchgate.netresearchgate.net

The following table summarizes the impact of spirocyclic substitutions on receptor affinity in a series of NK1/NK2 dual antagonists:

| Compound | Spiro-substituent | NK1 Affinity (IC50, nM) | NK2 Affinity (IC50, nM) |

| YM-35375 | Lead Compound | - | - |

| YM-44778 | Optimized Spiro-substituent | 18 | 16 |

Data sourced from a study on spiro-substituted piperidines as neurokinin receptor antagonists. nih.gov

Modifications of the 3,4-Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is a key pharmacophore in many biologically active piperidine derivatives. Alterations to this part of the molecule, including changing the position of the halogen atoms or replacing the entire ring system, have profound effects on activity.

Positional Isomerism of Halogens and Binding Profiles

The arrangement of halogen substituents on the phenyl ring is a critical determinant of biological activity. While fluorine and chlorine are often introduced to enhance physicochemical properties, bromine and iodine can be used to improve selectivity. nih.gov

In a series of piperidine derivatives designed as inhibitors of Mycobacterium tuberculosis, the position of halogen substituents on a monocyclic phenyl ring was investigated. nih.gov Compared to an unsubstituted analog, derivatives with meta- and para-substitutions showed a two- to fourfold improvement in both inhibitory and antibacterial activity. nih.gov In contrast, ortho-substituted derivatives only showed improved inhibition of the target enzyme, MenA. nih.gov

Bioisosteric Replacements of the Dichlorophenyl Ring

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The dichlorophenyl ring in this compound derivatives is a frequent target for such modifications.

For example, in the development of cannabinoid-1 receptor antagonists, the 2,4-dichlorophenyl moiety of a lead compound was part of a broader exploration of bioisosteric replacements. nih.gov In another study focused on inhibitors of Mycobacterium tuberculosis, the lipophilic and potentially cytotoxic benzophenone (B1666685) moiety, which in some analogs contained a 4-chlorophenyl group, was replaced with other groups like 3-phenoxyphenyl, 4-chloro/4-bromophenyl, or 2-naphthyl moieties. nih.gov These modifications retained inhibitory potency while improving physicochemical properties. nih.gov

Linker Region Optimizations between the Piperidine and Other Moieties

In the development of inhibitors for Mycobacterium tuberculosis, replacement of an oxymethyl linker was found to be tolerated and was identified as an area for future exploration. nih.gov In another study on renin inhibitors, extensive work was done on optimizing the amide side chain attached to the 3-position of the piperidine ring. doi.org These efforts led to the discovery of potent inhibitors, although challenges with cytochrome P450 interactions remained. doi.org

The nature of the linker can also influence the planarity and shape of the molecule, which in turn can have a significant impact on potency. For instance, in a series of anti-trypanosomal agents, introducing unsaturation into the piperidine ring, effectively altering the linker region, led to a ten-fold increase in potency. dndi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is valuable for understanding the key molecular features that drive the desired pharmacological effects and for predicting the activity of new compounds.

For series of compounds that include the 4-phenylpiperidine (B165713) scaffold, QSAR models have been successfully developed. In one study, a series of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines were synthesized, and their effects on the dopaminergic system were tested. nih.gov The structure-activity relationship revealed that the position and physicochemical character of the aromatic substituent were critical for the observed in vivo effects. nih.gov A QSAR model using partial least squares (PLS) regression was built to investigate how the structural properties of these compounds affect the biological response. nih.gov

Furthermore, QSAR models were also used to investigate the binding affinities to the dopamine D2 receptor and the monoamine oxidase A (MAO A) enzyme. nih.gov The combination of these models with a strong correlation between the in vivo effects and the in vitro affinities provided a comprehensive understanding of the biological response for this class of compounds. nih.gov

In a broader context, QSAR analysis has been applied to understand transmembrane anion transport, where factors like lipophilicity, molecular size, and hydrogen bond acidity were found to be key determinants of transport ability. rsc.org Such models provide a step towards the predictable design of molecules with specific transport properties. rsc.org For arylpiperazine derivatives acting as 5-HT1A receptor agonists, 3D-QSAR models have suggested that hydrophobic and electron-withdrawing features are vital for agonist activity. nih.gov

Preclinical Pharmacological and Biochemical Investigations of 4 3,4 Dichlorophenyl Piperidine and Analogues

Monoamine Neurotransmitter Transporter Interactions

The monoamine transporters—dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters—are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. nih.govmdpi.com The interaction of 4-(3,4-dichlorophenyl)piperidine and its analogues with these transporters has been a subject of significant research.

Dopamine Transporter (DAT) Binding and Reuptake Inhibition

The dopamine transporter is a key target for various therapeutic agents and substances of abuse, as it modulates dopamine levels in the brain, which are critical for functions like mood, cognition, and movement. psu.edu Analogues of this compound have been synthesized and evaluated for their ability to bind to and inhibit the function of DAT.

For instance, a series of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines, which are structurally related to this compound, have been shown to be potent inhibitors of dopamine reuptake. drugbank.com Similarly, studies on methylphenidate analogues, where the piperidine (B6355638) ring is a core component, have demonstrated that compounds like 2-(3,4-dichlorophenyl)-2-(tetrahydropyran-2-yl)acetic acid methyl ester are potent and selective inhibitors of DAT. nih.gov This highlights the importance of the 3,4-dichlorophenyl moiety for DAT interaction. Research into 4-benzylpiperidine (B145979) carboxamides has also shown that substituents on the aromatic ring play a critical role in determining the selectivity towards DAT. koreascience.krnih.gov

Table 1: Dopamine Transporter (DAT) Inhibition for Selected Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Specific Analogue | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| 4-Benzylpiperidine Carboxamides | Compounds with a diphenyl acetyl substitution | High | biomolther.org |

| Methylphenidate Analogues | threo-2-(3,4-dichlorophenyl)-2-(tetrahydropyran-2-yl)acetic acid methyl ester | Potent | nih.gov |

| Naphthalenyl Amines | 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines | Potent | drugbank.com |

Serotonin Transporter (SERT) Binding and Reuptake Inhibition

The serotonin transporter is the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). Sertraline (B1200038), a well-known SSRI, is chemically described as 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, underscoring the relevance of the 4-(3,4-dichlorophenyl) structural motif for potent and selective SERT inhibition. nih.gov

Further research into analogues has expanded on this understanding. Studies on 4-benzylpiperidine carboxamides have demonstrated that specific substitutions, such as a biphenyl (B1667301) group, can confer high selectivity for SERT. koreascience.krbiomolther.org The structural features of these piperidine derivatives, including the nature of the aromatic ring substituents, are critical in determining their binding affinity and inhibitory potency at SERT. koreascience.krnih.gov

Table 2: Serotonin Transporter (SERT) Inhibition for Selected Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Specific Analogue | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| Naphthalenyl Amines | Sertraline | Potent | nih.gov |

| 4-Benzylpiperidine Carboxamides | Compounds with a biphenyl substitution | High | biomolther.org |

| Naphthalenyl Amines | 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines | Potent | drugbank.com |

Norepinephrine Transporter (NET) Binding and Reuptake Inhibition

The norepinephrine transporter is involved in regulating alertness, mood, and other physiological processes, making it a target for drugs treating conditions like depression and ADHD. nih.gov Analogues of this compound have also been investigated for their effects on NET.

The series of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines were found to be potent inhibitors of norepinephrine reuptake, contributing to their profile as triple reuptake inhibitors. drugbank.com In the 4-benzylpiperidine carboxamide series, compounds with a 2-naphthyl ring showed a higher degree of inhibition on NET compared to those with a 1-naphthyl ring. nih.govbiomolther.org

Table 3: Norepinephrine Transporter (NET) Inhibition for Selected Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Specific Analogue | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| Naphthalenyl Amines | 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines | Potent | drugbank.com |

| 4-Benzylpiperidine Carboxamides | Compounds with a 2-naphthyl substitution | High | nih.govbiomolther.org |

Selectivity Profiles Across Monoamine Transporters

The selectivity of a compound for DAT, SERT, or NET determines its pharmacological profile and potential therapeutic applications. For instance, sertraline is highly selective for SERT. nih.gov In contrast, the 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amine series represents a class of triple reuptake inhibitors, potently inhibiting all three transporters. drugbank.com

Structure-activity relationship studies on 4-benzylpiperidine carboxamides have revealed that subtle structural modifications can shift the selectivity profile. For example, compounds with a biphenyl group favor SERT inhibition, while those with a diphenyl group tend to be more selective for DAT. koreascience.krbiomolther.org This demonstrates the potential for fine-tuning the pharmacological activity of these piperidine derivatives.

Opioid Receptor Ligand Activity

Beyond monoamine transporters, piperidine derivatives have also been explored for their interactions with opioid receptors.

Kappa Opioid Receptor Agonism and Antagonism

The kappa opioid receptor is involved in a range of physiological and psychological processes. Research has focused on developing selective ligands for this receptor. A series of racemic N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were assessed for their activity at mu and kappa opioid receptors. nih.gov While several potent mu and kappa antagonists were identified, no compounds with high selectivity for either receptor were found within this specific series. nih.gov Importantly, these derivatives did not show significant opioid agonist activity. nih.gov

Further studies on related structures, such as (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, have been conducted to identify subtype-selective ligands for the kappa opioid receptor. nih.gov These investigations highlight the potential of the piperidine scaffold in developing compounds that modulate the kappa opioid system.

Mu and Delta Opioid Receptor Interactions

The interaction of this compound analogues with mu (µ) and delta (δ) opioid receptors reveals a complex and diverse pharmacological profile. Opioid receptors, which include µ, δ, and kappa (κ) subtypes, are G-protein coupled receptors that play a crucial role in mediating the effects of opioids. nih.gov While µ-opioid receptors are primary mediators of analgesia, they are also associated with adverse effects like respiratory depression and dependence. painphysicianjournal.comnih.gov Interactions between µ and δ receptors are of significant interest, as δ receptor ligands can modulate the effects of µ receptor agonists, potentially enhancing analgesia while mitigating negative side effects. nih.gov

Research into 4-substituted piperidine and piperazine (B1678402) compounds has shown that modifications to the side chain can significantly improve binding affinity at both µ and δ receptors. nih.gov For instance, certain analogues of tetrahydroquinoline demonstrate a favorable balance of binding affinity at both MOR and DOR, with some showing improved potency at MOR compared to morphine. nih.govresearchgate.net The structural characteristics of these analogues, particularly the nature of the lipophilic side chain, are critical in determining receptor selectivity. nih.gov

Some piperidine derivatives exhibit a mixed µ-agonist/δ-antagonist profile. researchgate.net This is a desirable characteristic as δ-antagonists can counteract the development of tolerance and physical dependence associated with µ-agonists. nih.gov The development of ligands with balanced affinities for both receptors is an emerging strategy in creating novel analgesics. nih.govnih.gov

The following table summarizes the binding affinities and functional activities of selected this compound analogues and related compounds at mu and delta opioid receptors.

| Compound/Analogue | Receptor Target | Binding Affinity (Ki) | Functional Activity (EC50) | Source |

| Morphine | MOR | 6.3 nM | 194 nM | nih.gov |

| Morphine | DOR | 171 nM | - | nih.gov |

| Tetrahydroquinoline 1 Analogues (4-6, 9-12) | MOR | Improved potency vs. Morphine | Good efficacy | nih.gov |

| Tetrahydroquinoline 1 Analogues (4-6, 9-12) | DOR | Balanced affinity with MOR | Antagonism | nih.govresearchgate.net |

Differential Signaling Pathways Mediated by Opioid Receptor Subtypes

Opioid receptors, upon activation by an agonist, trigger intracellular signaling cascades primarily through G-proteins. nih.govnih.gov The binding of an opioid ligand to its receptor initiates a conformational change, leading to the dissociation of the G-protein into its Gα and Gβγ subunits. nih.govmdpi.com These subunits then modulate the activity of various downstream effectors. A classical pathway involves the inhibition of adenylyl cyclase by the Gα subunit, resulting in decreased cyclic AMP (cAMP) levels. nih.govpainphysicianjournal.com The Gβγ subunit can inhibit voltage-gated calcium channels and activate potassium channels. mdpi.com

The signaling pathways activated can differ depending on the opioid receptor subtype (µ, δ, or κ) and the specific ligand. nih.govelifesciences.org This concept of "biased agonism" or "functional selectivity" suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others. For example, some ligands might strongly activate the G-protein pathway while having little effect on the β-arrestin pathway, which is involved in receptor desensitization and internalization. nih.gov

The interactions between different opioid receptor subtypes can also lead to unique signaling outcomes. For instance, the co-expression of µ and δ opioid receptors can result in the formation of heterodimers, which may have pharmacological properties and signaling pathways distinct from their respective homomeric receptors. revistachilenadeanestesia.cl This cross-talk between receptor subtypes adds another layer of complexity to opioid signaling. nih.gov Furthermore, even seemingly redundant endogenous peptides that activate the same receptor can induce different spatial and temporal signaling patterns by directing the receptor to distinct intracellular compartments following internalization. elifesciences.org The voltage sensitivity of ligand binding and receptor activation also contributes to differential signaling, with some opioids showing increased receptor activation upon membrane depolarization, while others show a decrease. elifesciences.org

Neurokinin Receptor Antagonism

The neurokinins are a family of peptide neurotransmitters that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). google.com They exert their effects through three main receptor subtypes: Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3). google.comnih.gov Analogues of this compound have been investigated for their ability to antagonize these receptors.

Neurokinin-1 (NK1) Receptor Binding and Functional Activity

Several analogues of this compound have been identified as potent antagonists of the NK1 receptor. nih.govnih.govnih.gov The NK1 receptor is the preferential receptor for Substance P. google.comnih.gov Antagonism of this receptor has been explored for various therapeutic applications. nih.govmdpi.com

Structure-activity relationship studies have revealed key structural features for high-affinity NK1 antagonism. For example, in a series of 4,4-disubstituted piperidines, a 3,5-bis(trifluoromethyl)benzyl ether side chain was found to be optimal for high NK1 affinity. nih.gov These compounds demonstrated potent inhibitory activity in functional assays. nih.gov

The following table presents the NK1 receptor binding and functional activity data for selected compounds.

| Compound | hNK1 IC50 | In Vivo Activity (ID50) | Source |

| Compound 12 (3,5-bis(trifluoromethyl)benzyl ether derivative) | 0.95 nM | - | nih.gov |

| Compound 32 | - | 0.22 mg/kg | nih.gov |

| Compound 38 (acyl derivative) | 5.3 nM | - | nih.gov |

| Compound 39 (sulfonyl derivative) | 5.7 nM | - | nih.gov |

| Compound 43 | - | 0.28 mg/kg | nih.gov |

| YM-44778 | 18 nM | 82 nM (IC50 in isolated tissue) | nih.gov |

Neurokinin-2 (NK2) Receptor Binding and Functional Activity

Analogues of this compound have also been developed as selective antagonists of the NK2 receptor. google.comnih.gov The NK2 receptor's primary endogenous ligand is Neurokinin A. google.comnih.gov The design of these antagonists often involves modifying the core piperidine structure to enhance potency and metabolic stability. nih.gov

For example, a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones were designed and showed excellent functional potency for the NK2 receptor. nih.gov One such analogue, a sulfamide (B24259) derivative (compound 33), exhibited high potency and selectivity for the NK2 receptor over NK1 and NK3 receptors. nih.gov Another compound, YM-44778, displayed well-balanced high affinity for both NK1 and NK2 receptors. nih.gov

The table below summarizes the binding affinity and functional activity of representative NK2 receptor antagonists.

Other Receptor and Enzyme Interactions

T-type Calcium Channel Modulation

T-type calcium channels are low-voltage activated (LVA) channels that play a role in various physiological processes, including neuronal excitability and pain perception. nih.gov There are three subtypes: Cav3.1, Cav3.2, and Cav3.3. nih.gov Spiro-piperidine azetidines and azetidinones have been evaluated as novel blockers of the T-type calcium channel, particularly the Cav3.2 subtype, which is a therapeutic target for inflammatory and neuropathic pain. nih.gov While direct studies on this compound itself are not specified, the broader class of piperidine derivatives has been explored for T-type calcium channel modulation. For instance, mibefradil, a tetralol derivative, is a known T-type calcium channel antagonist. researchgate.net

The following table provides examples of compounds that modulate T-type calcium channels.

| Compound Class | Target Channel | Activity | Source |

| Spiro-piperidine azetidines and azetidinones | Cav3.2 (T-type) | Blockers | nih.gov |

| Mibefradil (tetralol derivative) | T-type | Antagonist | researchgate.net |

Histamine (B1213489) H₃ and Sigma-1 Receptor Antagonism

Research has identified certain piperidine derivatives as potent antagonists for both the histamine H₃ (H₃R) and sigma-1 (σ₁) receptors. acs.orgnih.govnih.gov The piperidine moiety is considered a crucial structural element for this dual activity. acs.orgnih.gov A comparative analysis between compounds where a piperidine ring was present versus a piperazine ring showed a significant difference in affinity for the σ₁ receptor, highlighting the importance of the piperidine structure for σ₁ receptor binding. acs.orgnih.gov

The histamine H₃ receptor, a G protein-coupled receptor (GPCR), is highly expressed in the central nervous system (CNS) and functions as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govwikipedia.org Antagonism of the H₃ receptor can lead to the release of histamine, which promotes wakefulness. wikipedia.org The sigma-1 receptor is a unique ligand-regulated chaperone protein involved in various physiological processes, including learning, memory, and mood. nih.gov

The development of ligands that can simultaneously modulate both H₃ and σ₁ receptors represents a multitarget-directed ligand (MTDL) approach. nih.gov This strategy is of interest in pharmaceutical research as it may offer improved therapeutic efficacy compared to single-target agents. nih.gov Studies have identified lead compounds with a piperidine core that exhibit high affinity for both H₃ and σ₁ receptors and have shown promising activity in models of nociceptive and neuropathic pain. acs.orgacs.org For instance, certain 4-pyridylpiperidine derivatives have demonstrated greater potency at both sigma-1 and sigma-2 receptors compared to their unsubstituted piperidine counterparts. acs.org

Furin Enzyme Inhibition and Mechanism of Action

Analogues of this compound, specifically (3,5-dichlorophenyl)pyridine derivatives, have been identified as potent inhibitors of furin, a proprotein convertase. nih.govacs.org Furin is a serine endoproteinase that plays a crucial role in the maturation of a wide variety of proteins by cleaving them at specific recognition sites. nih.gov Its activity is implicated in numerous physiological and pathological processes, including the activation of viral glycoproteins, making it a target for broad-spectrum antiviral therapeutics. nih.gov

The inhibitory mechanism of these dichlorophenylpyridine-based molecules is notable for inducing a significant conformational change in the furin active site. acs.org This "induced-fit" mechanism involves the flipping of a tryptophan residue (Trp254) by approximately 180°, which exposes a previously buried hydrophobic pocket. acs.org The dichlorophenyl group of the inhibitor then inserts into this newly formed pocket, leading to extensive hydrophobic interactions that stabilize the inhibitor-enzyme complex. acs.org This binding mode is consistent with slow off-rate kinetics observed in biophysical experiments. acs.org

Structural studies have revealed that interactions between the inhibitor and furin are often mediated by a network of water molecules. nih.govresearchgate.netnih.gov For example, water-bridged electrostatic interactions have been observed between the inhibitor and key catalytic residues like Asp153. researchgate.net In some analogues, a protonated piperidine moiety can form a direct salt bridge with the side chain of Glu236 in the S4 subsite of the enzyme. nih.gov The substitution pattern on the core structure significantly influences the potency and pharmacological properties of these inhibitors. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. wikipedia.orgnih.gov Due to its critical role in cell proliferation, DHFR is a well-established target for therapeutic agents, particularly in cancer and infectious diseases. wikipedia.orgnih.govresearchgate.netorscience.ru

While direct studies on this compound as a DHFR inhibitor are not prominent in the provided search results, the broader class of molecules it belongs to is relevant to inhibitor design. DHFR inhibitors are often structural analogues of the enzyme's natural substrate, dihydrofolate. wikipedia.org Many successful inhibitors, such as the antibacterial agent trimethoprim (B1683648), feature a 2,4-diaminopyrimidine (B92962) motif. orscience.rumdpi.com Trimethoprim itself is a [2,4-diamino-5-(3,4,5-trimethoxybenzyl) pyrimidine]. mdpi.com Research into novel DHFR inhibitors often involves the synthesis and evaluation of analogues of known inhibitors like trimethoprim and methotrexate. mdpi.com These studies aim to identify new structures with improved efficacy or the ability to overcome resistance mechanisms. researchgate.netmdpi.com For example, novel trimethoprim analogues containing amide bonds have been synthesized and evaluated for their ability to inhibit human DHFR and bind to DNA. mdpi.com

In Vitro Metabolic Stability and Enzyme Inhibition Profiles (e.g., P450)

The metabolic stability and potential for enzyme inhibition are critical aspects of preclinical drug evaluation. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. criver.com Inhibition of these enzymes is a primary cause of drug-drug interactions. criver.com

Studies on compounds containing a piperidine moiety, such as thioridazine, indicate that metabolism is often carried out by multiple CYP isoforms. For thioridazine, CYP1A2 and CYP3A4 are the main enzymes for N-demethylation and 5-sulfoxidation, while CYP2D6 is primarily responsible for ring sulfoxidation. researchgate.net For a range of drugs containing a 4-aminopiperidine (B84694) structure, CYP3A4 was found to be the major isoform responsible for their metabolism, with CYP2D6 also playing a significant role for some specific compounds. nih.gov The primary metabolic pathway for these 4-aminopiperidine drugs is often N-dealkylation. nih.gov

Compounds containing a dichlorophenylpiperazine structure, such as nefazodone (B1678010), have also been studied. The biotransformation of nefazodone is mainly mediated by CYP3A4, while its metabolite, meta-chlorophenylpiperazine (mCPP), is cleared by CYP2D6. nih.gov Nefazodone and some of its metabolites are potent inhibitors of CYP3A4. nih.gov The potential for a new chemical entity to cause mechanism-based inhibition (MBI) of CYP enzymes is a significant concern, and various in vitro assays are used to assess this risk. criver.com

Table 1: Cytochrome P450 (CYP) Involvement in the Metabolism of Piperidine-Containing Compounds

| Compound/Class | Major Metabolizing CYP Isoforms | Primary Metabolic Pathway | Reference |

|---|---|---|---|

| Thioridazine | CYP1A2, CYP3A4, CYP2D6 | N-demethylation, Sulfoxidation | researchgate.net |

| 4-Aminopiperidines | CYP3A4 (major), CYP2D6 | N-dealkylation | nih.gov |

| Nefazodone | CYP3A4 | Hydroxylation, N-dealkylation | nih.gov |

| meta-chlorophenylpiperazine (mCPP) | CYP2D6 | Hydroxylation | nih.gov |

| Diclofenac (B195802) | CYP3A4 (for 5-hydroxylation) | Hydroxylation | researchgate.net |

Investigations in Cellular Models (e.g., Synaptosomes, Cultured Cells)

Cellular models are indispensable tools in preclinical research for investigating the effects and mechanisms of chemical compounds. Cultured cell lines, such as the human neuroblastoma SH-SY5Y line, are frequently used. nih.gov For instance, researchers have developed three-dimensional (3D) culture models using SH-SY5Y cells to study the pathology of Parkinson's disease. nih.gov These models can recapitulate key disease hallmarks, such as the formation of Lewy-body-like inclusions, providing a platform to screen compounds that might interfere with these pathological processes. nih.gov

In the context of DHFR inhibition, cancer cell lines like the human lung adenocarcinoma A549 are used to evaluate the anti-proliferative activity of new inhibitors. nih.gov The efficacy of novel peptide-based DHFR inhibitors has been assessed by measuring their impact on the viability and confluence of A549 cells, with IC₅₀ values determined to quantify their potency. nih.gov

For metabolic studies, human hepatocyte suspensions are used as a cellular model to confirm in vitro findings from microsomal assays. For example, the stimulation of diclofenac metabolism by quinidine, first observed in liver microsomes, was also demonstrated in human hepatocyte suspensions, confirming that this interaction occurs in a more complete cellular environment. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 4 3,4 Dichlorophenyl Piperidine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 4-(3,4-dichlorophenyl)piperidine, might interact with the active site of a target receptor.

Research on various piperidine-containing scaffolds demonstrates their potential to bind to a wide range of biological targets. For instance, molecular docking studies on piperidine (B6355638) derivatives have been instrumental in developing inhibitors for cancer-related targets. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were docked into the binding sites of several proteins implicated in hematological cancers, such as myeloma and leukemia. mdpi.com These simulations revealed that the compounds could effectively bind within the active sites, with their interactions stabilized by hydrogen bonds and hydrophobic contacts. mdpi.com

In another context, the piperidine scaffold has been a cornerstone in designing HIV-1 protease inhibitors. Docking studies of novel inhibitors containing a piperidine moiety as the P2-ligand showed potent interactions with the enzyme's active site. plos.org The docking of one particularly effective compound, 22a , provided detailed insights into its binding properties, which were crucial for further optimization. plos.org Similarly, computational studies have identified piperidine derivatives as potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. Docking simulations selected top-scoring molecules with binding energies indicating strong and stable interactions with the HDM2 protein. researchgate.net

These examples underscore the power of molecular docking to elucidate the binding modes of piperidine-based compounds. For the this compound scaffold, docking studies would typically reveal the dichlorophenyl group engaging in hydrophobic or halogen-bond interactions, while the piperidine nitrogen could act as a hydrogen bond acceptor or a protonated donor, depending on the specific receptor environment.

Table 1: Representative Molecular Docking Results for Piperidine-Based Scaffolds

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Piperidine-derived inhibitors | Human Double Minute 2 (HDM2) | Top-scoring molecules showed strong binding energies (−6.639 and −6.305 kcal/mol), indicating stable interactions. | researchgate.net |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma & Leukemia Targets (e.g., 6FS1, 6TJU) | Compounds effectively bind to active site residues, suggesting potential as therapeutic candidates. mdpi.com | mdpi.com |

| Cyclopropyl-containing HIV-1 Protease Inhibitors | HIV-1 Protease | Compound 22a exhibited the most effective inhibitory activity (IC50 of 3.61 nM), and docking provided insight into its ligand-binding properties. | plos.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations are used to assess the flexibility of the ligand, the stability of its binding pose, and the specific atomic interactions that persist throughout the simulation. iium.edu.my

For piperidine-based compounds, MD simulations have been crucial for validating docking results and understanding the dynamics of the interaction. In the study of piperidine-derived HDM2 inhibitors, the top-scoring molecules from docking were subjected to MD simulations to analyze their binding poses and stability within the receptor's active site. researchgate.net Such simulations can confirm that the ligand remains stably bound and does not diffuse away from the binding pocket, lending confidence to the predicted binding mode. researchgate.net

The conformational analysis of piperidine derivatives is also a key aspect of MD studies. A study on a potent antagonist for the CB1 cannabinoid receptor, which contains a piperidine moiety, used molecular orbital methods to identify four distinct conformations. nih.gov The energetic stability of these conformers was found to differ depending on whether the piperidine nitrogen was protonated, highlighting the importance of considering the physiological state of the molecule. nih.gov MD simulations can build upon these findings by exploring the transitions between such conformational states in a simulated physiological environment. iium.edu.myrsc.org

Table 2: Summary of Findings from Molecular Dynamics (MD) Simulations on Related Scaffolds

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Piperidine-derived HDM2 inhibitors | Binding pose analysis and stability | Confirmed the stability of the top-scoring molecules within the HDM2 binding site. | researchgate.net |

| Phenyl-piperazine eIF4A1 inhibitors | Conformational changes | MD simulations recreated the opening and closing of the DEAD-box helicase upon ATP binding, helping to prioritize compounds. | nih.gov |

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffolds

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. mdpi.com Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to rapidly search large databases of chemical structures in a process called virtual screening, aiming to identify new "hit" molecules with the potential for similar activity. nih.gov

The this compound scaffold is well-suited for this approach. A pharmacophore model based on this structure would likely include a hydrophobic/aromatic feature for the dichlorophenyl ring and a hydrogen bond acceptor/donor feature for the piperidine nitrogen. In a study aimed at discovering secretory glutaminyl cyclase (sQC) inhibitors, a pharmacophore-assisted virtual screening successfully identified a novel inhibitor containing a piperidine-4-carboxamide moiety. sigmaaldrich.com This demonstrates the effectiveness of using piperidine-based pharmacophores to find new active compounds. sigmaaldrich.com

Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which are closely related to pharmacophore modeling, have been successfully constructed for piperidine-containing compounds. For a series of CB1 receptor antagonists, a Comparative Molecular Field Analysis (CoMFA) was used to build a 3D-QSAR model that correlated the 3D steric and electrostatic fields of the molecules with their binding affinities. nih.gov Such models are invaluable for predicting the activity of newly designed compounds based on the this compound scaffold.

Table 3: Common Pharmacophoric Features in Piperidine-Based Scaffolds

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction | Reference |

|---|---|---|---|

| Aromatic Ring | Dichlorophenyl group | π-π stacking, hydrophobic interactions | mdpi.com |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Hydrogen bonding with receptor residues | nih.gov |

| Hydrogen Bond Donor | Protonated Piperidine Nitrogen | Hydrogen bonding with receptor residues | nih.gov |

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic structure, reactivity, and other molecular properties that cannot be described by classical mechanics. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide deep insights into the distribution of electrons within a molecule and its propensity to participate in chemical reactions.

For piperidine derivatives, QM calculations have been used to analyze molecular geometry, vibrational frequencies, and electronic properties. A detailed study on 3-methyl-2,6-diphenyl piperidin-4-one used DFT and HF methods to obtain its optimized geometry and spectroscopic data. researchgate.net A key part of such studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that a molecule is more reactive and can be more readily polarized. researchgate.net

Table 4: Representative Data from Quantum Mechanical Calculations on a Piperidine Derivative

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Calculated to understand ionization potential and reactivity. | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Calculated to understand electron affinity and reactivity. | researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. | researchgate.netresearchgate.net |

In Silico ADME Prediction (Preclinical relevance)

Before a compound can be considered for preclinical development, its pharmacokinetic properties must be evaluated. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital for filtering out compounds that are likely to fail later in development due to poor pharmacokinetics. ri.seljmu.ac.uk These computational tools predict key parameters directly from the chemical structure. ri.se

For the this compound scaffold, several ADME properties would be of interest. Lipophilicity, often expressed as logP, influences solubility and membrane permeability. The predicted XlogP for this compound is 3.3, suggesting moderate lipophilicity. uni.lu Other important predictions include aqueous solubility, blood-brain barrier (BBB) penetration, and potential metabolism by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. nih.govfrontiersin.org

Studies on related piperidine derivatives have successfully used in silico tools to predict their ADME profiles. For a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, computational ADMET research confirmed that the compounds possessed essential physicochemical and drug-like properties. mdpi.com Similarly, the analysis of potential drug candidates often involves checking for violations of Lipinski's "rule of five," which helps to assess a compound's potential to be an orally active drug. In silico tools can rapidly perform these calculations, providing an early filter to improve the efficiency of the drug discovery process. ri.senih.gov

Table 5: Predicted ADME Properties for Piperidine-Based Scaffolds

| Property | Description | Relevance | Reference |

|---|---|---|---|

| LogP (Lipophilicity) | Partition coefficient between octanol (B41247) and water. | Affects solubility, permeability, and plasma protein binding. | uni.lu |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. | mdpi.comfrontiersin.org |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the central nervous system. | Determines suitability for CNS or peripheral targets. | frontiersin.org |

| CYP450 Inhibition/Substrate | Prediction of interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Indicates potential for drug-drug interactions and metabolic clearance pathways. | frontiersin.org |

Future Directions in 4 3,4 Dichlorophenyl Piperidine Research

Development of Novel 4-(3,4-Dichlorophenyl)piperidine Analogues with Enhanced Selectivity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogues of this compound to achieve greater potency and, crucially, enhanced selectivity for specific biological targets. The development of highly selective ligands is essential to minimize off-target effects.

Research efforts will likely concentrate on systematic structural modifications of the piperidine (B6355638) ring, the dichlorophenyl moiety, and the nitrogen substituent. For instance, introducing fluorine atoms to the piperidine scaffold, as seen in the development of 4,4-difluoropiperidine (B1302736) derivatives, can significantly alter binding affinity and metabolic stability. nih.gov Structure-activity relationship (SAR) studies will continue to be vital in guiding these modifications. For example, research on related dichlorophenylpiperazine analogues has shown that altering the aryl amide portion of the molecule can dramatically influence dopamine (B1211576) D3 receptor affinity and selectivity, with some analogues demonstrating superior properties compared to the parent compounds. nih.gov Similarly, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that modifications to the N-substituent could yield potent, peripherally selective opioid antagonists. nih.gov These strategies, involving the exploration of different stereochemistries and the introduction of diverse functional groups, will be applied to the this compound core to create a new generation of highly potent and selective tool compounds and potential therapeutic candidates. nih.govnih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which acknowledges that a single molecule can interact with multiple targets. nih.gov This approach is particularly relevant for complex central nervous system disorders where modulating several pathways simultaneously may offer superior efficacy. Future research on this compound will likely embrace this complexity by intentionally designing ligands that can interact with a specific, desired set of multiple targets.

Polypharmacology can be leveraged to design safer drugs by understanding and avoiding interactions with targets associated with adverse effects. nih.gov Conversely, it can be used to design more effective drugs by targeting multiple proteins in a disease pathway. nih.gov For derivatives of this compound, which often show affinity for various dopamine and serotonin (B10506) receptor subtypes, a multi-targeting approach could be beneficial. For example, a ligand that simultaneously antagonizes the dopamine D4 receptor and modulates other key receptors implicated in a specific neuropsychiatric disorder could represent a novel therapeutic strategy. Computational methods, such as similarity ensemble approaches, will be instrumental in predicting these multi-target interactions and guiding the synthesis of compounds with a desired polypharmacological profile. nih.gov

Mechanistic Studies on Intracellular Signaling Pathways

A deeper understanding of how this compound analogues modulate intracellular signaling is critical for drug development. Beyond simple binding affinity, future studies will focus on characterizing the functional activity of these compounds at their target receptors, including agonism, antagonism, or biased agonism. Biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), offers an exciting avenue for designing drugs with improved efficacy and reduced side effects.

Recent studies on piperidine-based dopamine D4 receptor ligands have begun to explore these complex signaling profiles. nih.gov Using techniques like Bioluminescence Resonance Energy Transfer (BRET) assays, researchers can dissect the functional response of a compound across different signaling transducers (e.g., Gαo, Gαi, and β-arrestin). nih.gov Applying these advanced pharmacological assays to novel this compound derivatives will elucidate their precise mechanism of action at the molecular level. This knowledge will be invaluable for correlating specific signaling cascades with therapeutic outcomes and for rationally designing next-generation molecules with fine-tuned functional activity.

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Asymmetric Catalysis)

The efficient and stereocontrolled synthesis of piperidine derivatives is a cornerstone of research in this area. Future work will increasingly rely on advanced synthetic technologies to overcome the limitations of traditional batch chemistry and to access novel chemical space.

Flow Chemistry: Continuous flow chemistry, often performed in microreactors, offers numerous advantages, including enhanced safety, better reaction control, and the potential for high-throughput synthesis and automation. umontreal.ca This technology is particularly well-suited for reactions that are difficult to scale up in batch, such as those involving hazardous reagents or unstable intermediates. umontreal.ca The implementation of flow systems for the synthesis of this compound analogues could streamline the production of compound libraries for screening.